5-chloro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine
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Overview
Description
5-chloro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine is a heterocyclic compound that contains a pyrimidine ring, a pyrazine ring, and an azetidine ring. This compound is of interest due to its potential pharmacological activities and its role in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is to start with the synthesis of the azetidine intermediate, followed by its reaction with pyrazine derivatives under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
5-chloro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine has various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives and pyrazine-containing molecules. Examples include:
- 2-chloro-5-(chloromethyl)pyridine
- 5-chloro-2-(tributylstannyl)pyridine
- 5-bromo-6-chloro-pyrazin-2-amine .
Uniqueness
What sets 5-chloro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine apart is its unique combination of the pyrimidine, pyrazine, and azetidine rings, which may confer distinct pharmacological properties and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
5-chloro-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN6/c1-18(12-16-4-9(13)5-17-12)10-7-19(8-10)11-6-14-2-3-15-11/h2-6,10H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEHHHLTTIXCKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2)C3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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